molecular formula C21H22BrNO2 B3849061 2-bromo-6-methoxy-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol

2-bromo-6-methoxy-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol

Cat. No. B3849061
M. Wt: 400.3 g/mol
InChI Key: FEKHWWLDISVRIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-6-methoxy-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties that make it a promising candidate for various research purposes.

Scientific Research Applications

2-bromo-6-methoxy-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol has been studied for its potential applications in various scientific research fields. Some of the most notable research applications include:
1. Cancer Research: Studies have shown that 2-bromo-6-methoxy-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol has potent anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
2. Neurological Research: This compound has also been studied for its potential applications in neurological research. It has been shown to have neuroprotective effects and can reduce inflammation in the brain.
3. Cardiovascular Research: Studies have shown that 2-bromo-6-methoxy-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol can reduce blood pressure and improve cardiovascular function.

Mechanism of Action

The exact mechanism of action of 2-bromo-6-methoxy-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol is not fully understood. However, studies have shown that it can interact with various cellular targets, including DNA, proteins, and enzymes. It can induce apoptosis in cancer cells by activating the caspase pathway and can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-bromo-6-methoxy-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, reduce inflammation, and improve cardiovascular function. It has also been shown to have neuroprotective effects and can reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-bromo-6-methoxy-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol is its potent anticancer properties. It can induce apoptosis in cancer cells and inhibit tumor growth. However, one of the limitations of this compound is that it is difficult to synthesize and can be expensive.

Future Directions

There are several future directions for the research of 2-bromo-6-methoxy-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol. Some of the most notable future directions include:
1. Drug Development: This compound has shown promising results in preclinical studies, and there is potential for it to be developed into a new anticancer drug.
2. Neurological Research: Further studies are needed to fully understand the neuroprotective effects of this compound and its potential applications in treating neurological disorders.
3. Cardiovascular Research: More research is needed to understand the cardiovascular effects of this compound and its potential applications in treating cardiovascular diseases.
4. Structural Modification: The structure of 2-bromo-6-methoxy-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol can be modified to improve its potency and selectivity for specific cellular targets.
Conclusion:
In conclusion, 2-bromo-6-methoxy-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol is a promising compound that has potential applications in various scientific research fields. Its potent anticancer properties, neuroprotective effects, and cardiovascular benefits make it a promising candidate for drug development and further research. However, more studies are needed to fully understand its mechanism of action and potential applications in treating various diseases.

properties

IUPAC Name

2-bromo-6-methoxy-4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrNO2/c1-25-19-13-15(12-18(22)20(19)24)14-23-10-8-21(9-11-23)7-6-16-4-2-3-5-17(16)21/h2-7,12-13,24H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKHWWLDISVRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN2CCC3(CC2)C=CC4=CC=CC=C34)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-6-methoxy-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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